
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10BrNO. This compound is characterized by a pyrrole ring substituted with bromine, three methyl groups, and an aldehyde group. It is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, boronic acid, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products Formed:
Oxidation: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is employed in the development of novel materials and dyes, leveraging its unique electronic properties.
Wirkmechanismus
The mechanism by which 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and aldehyde groups play crucial roles in these interactions, often forming covalent or non-covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 5-Bromo-1H-pyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde
Comparison: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of three methyl groups on the pyrrole ring, which can influence its reactivity and steric properties. Compared to other bromopyrrole carbaldehydes, this compound may exhibit different electronic effects and steric hindrance, affecting its behavior in chemical reactions and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
4-bromo-1,2,5-trimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(4-11)8(9)6(2)10(5)3/h4H,1-3H3 |
InChI-Schlüssel |
CCBZEGUFFCIEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1C)C)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
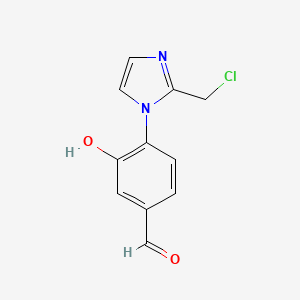
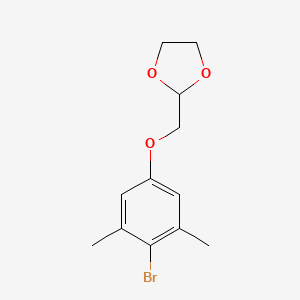
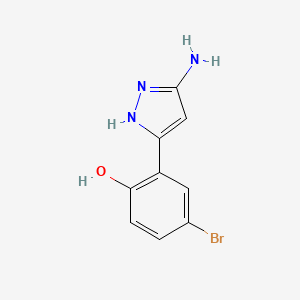
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)
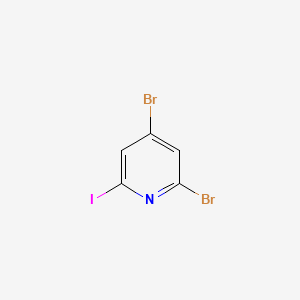

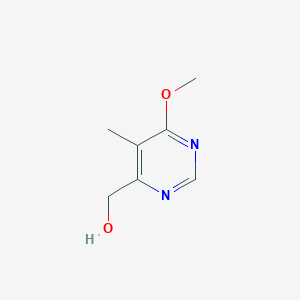
![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)

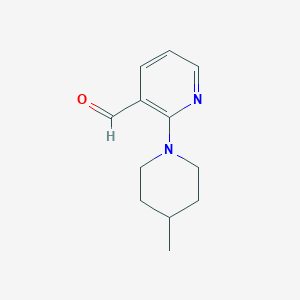
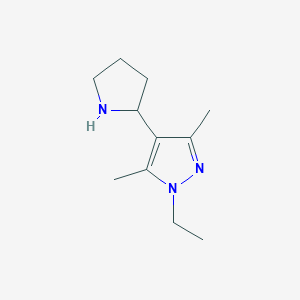
![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)
